(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
The compound “(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” is a structurally complex molecule featuring a bicyclic epiminocycloheptapyrimidin core fused with a substituted cyclopentyl group. Key structural attributes include:
- Core structure: The (5R,8S)-configured 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin system, which combines a seven-membered cycloheptane ring with a pyrimidine moiety bridged by an imine group.
- The chlorine atom may influence electronic properties and binding specificity.
- Stereochemistry: The (5R,8S) configuration is critical for spatial orientation, likely affecting target engagement and selectivity.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., cycloheptapyrimidin derivatives) have been explored in drug discovery for kinase inhibition and central nervous system (CNS) modulation .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-15-5-3-14(4-6-15)21(9-1-2-10-21)20(26)25-16-7-8-19(25)17-12-23-13-24-18(17)11-16/h3-6,12-13,16,19H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLCVFUSFWZAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3C5=CN=CN=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that merit investigation. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.9 g/mol. The structure features a cyclopentyl group and a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2060917-93-1 |
| Molecular Formula | |
| Molecular Weight | 367.9 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds with similar structural features exhibit antitumor properties. For example, derivatives of piperidine have shown significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacological Effects : The piperidine ring in the compound is associated with neuroactivity. Studies have demonstrated that piperidine derivatives can act as central nervous system (CNS) stimulants or depressants depending on their dosage and chemical modifications .
- Antimicrobial Activity : Compounds containing chlorophenyl groups have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety further enhances this activity by potentially disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly important in treating neurodegenerative diseases like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The structural components allow for high-affinity binding to neurotransmitter receptors and enzymes, influencing neurotransmitter levels and enzymatic activity.
- Cellular Uptake : The lipophilicity imparted by the cyclopentyl group enhances cellular uptake, facilitating more effective interaction with intracellular targets.
- Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation and mitochondrial dysfunction.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of related piperidine derivatives on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for structurally similar compounds .
- Neuropharmacological Assessment : Another investigation focused on the CNS effects of piperidine derivatives in animal models. Behavioral assays revealed significant changes in locomotor activity and anxiety-like behaviors at varying doses, suggesting potential therapeutic applications in mood disorders .
- Antimicrobial Testing : In vitro studies assessed the antibacterial activity of chlorophenyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to strong inhibition with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
The thiazole-substituted analog () introduces a heterocyclic group capable of hydrogen bonding, contrasting with the hydrophobic 4-chlorophenyl group in the target compound.
Substituent Effects :
- Chlorine substitution (common in 216076-11-8 and the target compound) is associated with enhanced binding to hydrophobic pockets in enzymes or receptors .
- The cyclopentyl group in the target compound may confer greater conformational flexibility compared to rigid aromatic substituents in analogs like 6318-51-0.
Stereochemical Considerations :
- The (5R,8S) configuration in the target compound distinguishes it from stereoisomeric analogs (e.g., (5S,8S)-configured derivatives in ), which could exhibit divergent pharmacokinetic or safety profiles.
Functional Analogues in Drug Development
- Pyrimidine-Based Kinase Inhibitors: Compounds like imatinib share pyrimidine cores and target ATP-binding domains. The epiminocycloheptapyrimidin system in the target compound may mimic these interactions but with altered steric constraints.
- Chlorophenyl-Containing Drugs : Antipsychotics (e.g., chlorpromazine) utilize chlorophenyl groups for receptor binding. The target compound’s 4-chlorophenyl group may similarly enhance CNS penetration .
Q & A
Q. What are the key considerations for synthesizing (1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone with high purity and yield?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclopentyl group functionalization and coupling with the tetrahydro-epiminocycloheptapyrimidine core. Key steps include:
- Reagent optimization : Use catalysts like palladium complexes for cross-coupling reactions to enhance regioselectivity.
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., epimerization of the (5R,8S) stereochemistry).
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization for high-purity isolation .
Q. How is the compound structurally characterized to confirm its stereochemistry and functional groups?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the cyclopentyl, chlorophenyl, and epiminocycloheptapyrimidine moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm) and cyclopentyl methylene groups (δ 1.8–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.1542).
- X-ray Crystallography : Resolve stereochemical ambiguities in the (5R,8S) configuration .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer : Use structure-activity relationship (SAR) modeling and molecular docking :
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the epiminocycloheptapyrimidine nitrogen atoms).
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Comparative analysis : Benchmark against structurally similar compounds (e.g., JNJ-42048232, which shares a chlorophenyl group and pyrimidine core) to infer potential targets (e.g., kinase inhibition) .
Q. What experimental methods assess the compound’s interactions with biological targets (e.g., proteins)?
- Methodological Answer : Employ biophysical and biochemical assays:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD values) to receptors like G-protein-coupled receptors (GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein binding.
- Cellular assays : Test inhibition of downstream signaling pathways (e.g., cAMP modulation) using luciferase reporter systems .
Q. How can researchers analyze environmental stability and degradation pathways of this compound?
- Methodological Answer : Follow protocols from environmental fate studies:
- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254 nm) and varying pH (2–12) to track degradation products via LC-MS.
- Soil/water partitioning : Use OECD Guideline 106 to measure log Koc (organic carbon-water partition coefficient).
- Biotic transformation : Incubate with microbial consortia and analyze metabolites using GC-MS .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis with attention to:
- Structural analogs : Compare substituent effects (e.g., chlorophenyl vs. methoxyphenyl) on activity (see Table 1).
- Experimental variables : Control for assay conditions (e.g., cell line specificity, incubation time).
- Data normalization : Use standardized positive/negative controls (e.g., IC50 values relative to reference drugs) .
Table 1: Structural Analogs and Their Reported Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
